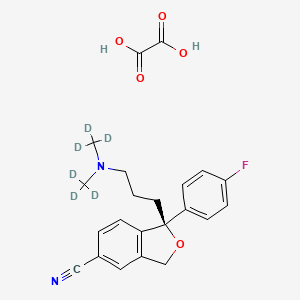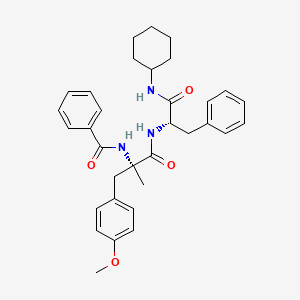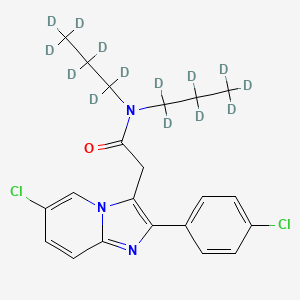![molecular formula C21H32O5 B564304 3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one CAS No. 105072-28-4](/img/structure/B564304.png)
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one is an organic compound that belongs to the family of carboxylic acids. It is a colorless crystalline substance that is naturally found in citrus fruits such as lemons, limes, and oranges. This compound plays a crucial role in the metabolic processes of living organisms, particularly in the citric acid cycle (Krebs cycle), which is essential for energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one can be synthesized through various chemical reactions. One common method involves the fermentation of sugars using microorganisms such as Aspergillus niger. This process involves the following steps:
Fermentation: Sugars such as glucose or sucrose are fermented by Aspergillus niger in a controlled environment.
Extraction: The resulting citricolic acid is extracted from the fermentation broth.
Purification: The extracted citricolic acid is purified through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of citricolic acid primarily relies on the fermentation process. The submerged fermentation technique is widely used, where Aspergillus niger is cultured in a liquid medium containing a carbon source such as molasses or starch. The fermentation process is optimized by controlling factors such as pH, temperature, and aeration to maximize the yield of citricolic acid.
Analyse Des Réactions Chimiques
Types of Reactions
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxaloacetic acid and acetone.
Reduction: Reduction of citricolic acid can yield isocitric acid.
Esterification: this compound reacts with alcohols to form esters, such as triethyl citrate.
Neutralization: this compound reacts with bases to form salts, such as sodium citrate.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).
Neutralization: Bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
- Oxaloacetic acid
- Isocitric acid
- Triethyl citrate
- Sodium citrate
Applications De Recherche Scientifique
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one has a wide range of applications in scientific research, including:
- Chemistry : Used as a chelating agent to bind metal ions in various chemical reactions.
- Biology : Plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.
- Medicine : Used as an anticoagulant in blood collection tubes and as a preservative in pharmaceutical formulations.
- Industry : Employed in the food and beverage industry as a flavoring agent and preservative. It is also used in cleaning products and cosmetics.
Mécanisme D'action
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one exerts its effects through various mechanisms:
- Chelation : Binds to metal ions, preventing them from participating in unwanted chemical reactions.
- Metabolic Pathways : Participates in the citric acid cycle, where it is converted to isocitric acid, alpha-ketoglutaric acid, and other intermediates, ultimately leading to the production of adenosine triphosphate (ATP), the primary energy currency of cells.
- Anticoagulant : Inhibits calcium ions, preventing blood clotting.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tartaric acid
- Malic acid
- Fumaric acid
- Succinic acid
Uniqueness
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one is unique due to its three carboxyl groups and one hydroxyl group, which confer its strong chelating properties and its role in the citric acid cycle. Unlike other similar compounds, citricolic acid is widely used in both biological and industrial applications due to its versatility and safety.
Propriétés
Numéro CAS |
105072-28-4 |
|---|---|
Formule moléculaire |
C21H32O5 |
Poids moléculaire |
364.482 |
Nom IUPAC |
3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one |
InChI |
InChI=1S/C21H32O5/c1-13(18(3,4)23)6-7-14(2)20(24)9-8-15-16-12-17(22)26-21(16,25)11-10-19(15,20)5/h6-7,12-15,23-25H,8-11H2,1-5H3/b7-6+ |
Clé InChI |
VTJBUEPNESMAHX-VOTSOKGWSA-N |
SMILES |
CC(C=CC(C)C(C)(C)O)C1(CCC2C1(CCC3(C2=CC(=O)O3)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)






![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)



![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
